molecular formula C28H23N3O5S B611551 UDM-001651 CAS No. 1477497-01-0

UDM-001651

Cat. No.: B611551
CAS No.: 1477497-01-0
M. Wt: 513.568
InChI Key: LFOIDLOIBZFWDO-UHFFFAOYSA-N
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Description

UDM-001651 is a small molecule drug that functions as a protease-activated receptor 4 antagonist. It has shown significant potential in the treatment of blood platelet disorders and cardiovascular diseases. The compound is known for its potent antithrombotic efficacy without prolonging kidney bleeding time .

Scientific Research Applications

UDM-001651 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the structure-activity relationship of protease-activated receptor 4 antagonists.

    Biology: The compound is used to investigate the role of protease-activated receptor 4 in various biological processes, including platelet aggregation and thrombosis.

    Medicine: this compound is being explored for its potential therapeutic applications in treating blood platelet disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new antithrombotic drugs with improved efficacy and safety profiles

Mechanism of Action

UDM-001651 acts as an antagonist of the protease-activated receptor 4 (PAR4) . It shows antiplatelet potency, which suggests its potential use in antithrombotic applications .

Future Directions

UDM-001651 has been evaluated in a monkey thrombosis model and shown to have robust antithrombotic efficacy and no prolongation of kidney bleeding time . This combination of excellent efficacy and safety margin strongly validates PAR4 antagonism as a promising antithrombotic mechanism .

Preparation Methods

The synthesis of UDM-001651 involves detailed structure-activity relationship studies to optimize its potency, selectivity, and oral bioavailability. The synthetic route typically begins with a high-throughput screening hit, leading to the identification of an imidazothiadiazole-based protease-activated receptor 4 antagonist chemotype . . Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

UDM-001651 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

UDM-001651 is unique in its high potency, selectivity, and oral bioavailability as a protease-activated receptor 4 antagonist. Similar compounds include other protease-activated receptor 4 antagonists, such as:

Properties

CAS No.

1477497-01-0

Molecular Formula

C28H23N3O5S

Molecular Weight

513.568

IUPAC Name

6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3

InChI Key

LFOIDLOIBZFWDO-UHFFFAOYSA-N

SMILES

COC1=NN2C(S1)=NC(C3=CC4=C(OCC5=CC=CC(OCC6=CC=CC=C6)=C5)C=C(OC)C=C4O3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UDM-001651;  UDM 001651;  UDM001651;  UDM-1651;  UDM 1651;  UDM1651; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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